molecular formula C10H7N3O B11911387 2-Methoxy-1,8-naphthyridine-3-carbonitrile CAS No. 60467-76-7

2-Methoxy-1,8-naphthyridine-3-carbonitrile

Cat. No.: B11911387
CAS No.: 60467-76-7
M. Wt: 185.18 g/mol
InChI Key: ZDPXACAIFOSBLG-UHFFFAOYSA-N
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Description

2-Methoxy-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,8-naphthyridine-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective and readily available reagents, and ensuring the process is environmentally friendly and safe.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,8-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine-3-carbonitrile: Shares the naphthyridine core but lacks the methoxy group.

    2-Amino-1,8-naphthyridine: Contains an amino group instead of a methoxy group.

    1,6-Naphthyridine: A different isomer with nitrogen atoms at positions 1 and 6.

Uniqueness

2-Methoxy-1,8-naphthyridine-3-carbonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and potentially improve its interaction with biological targets.

Properties

CAS No.

60467-76-7

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-methoxy-1,8-naphthyridine-3-carbonitrile

InChI

InChI=1S/C10H7N3O/c1-14-10-8(6-11)5-7-3-2-4-12-9(7)13-10/h2-5H,1H3

InChI Key

ZDPXACAIFOSBLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CC=NC2=N1)C#N

Origin of Product

United States

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